molecular formula C16H10N2O3 B15216889 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde CAS No. 131491-73-1

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde

Katalognummer: B15216889
CAS-Nummer: 131491-73-1
Molekulargewicht: 278.26 g/mol
InChI-Schlüssel: XYGHNDZITAIJJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde is a heterocyclic compound containing an oxadiazole ring. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to the compound’s stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydrative cyclization of hydrazides using agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating in an inert solvent to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically require specific conditions such as controlled temperature and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde involves its interaction with molecular targets and pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde is unique due to its specific arrangement of the oxadiazole ring and benzaldehyde groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

131491-73-1

Molekularformel

C16H10N2O3

Molekulargewicht

278.26 g/mol

IUPAC-Name

3-[5-(3-formylphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde

InChI

InChI=1S/C16H10N2O3/c19-9-11-3-1-5-13(7-11)15-17-18-16(21-15)14-6-2-4-12(8-14)10-20/h1-10H

InChI-Schlüssel

XYGHNDZITAIJJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)C=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.